
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is a complex organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a thiazole ring, which is further functionalized with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. For instance, a reaction between 4-chlorobenzaldehyde and 4-fluorobenzaldehyde with thioamide under acidic conditions can form the thiazole core. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as converting the sulfonyl chloride to a sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of both chlorophenyl and fluorophenyl groups can enhance the biological activity of derivatives, making them candidates for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride exerts its effects is largely dependent on its interactions with molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride
- 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
- 5-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO2S2/c16-11-5-1-10(2-6-11)14-19-15(23(17,20)21)13(22-14)9-3-7-12(18)8-4-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYKVMTHJJJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)
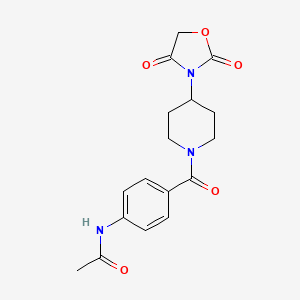
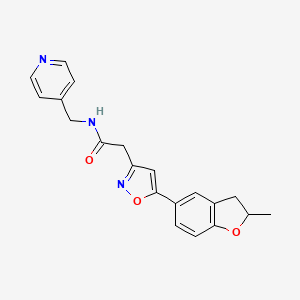
![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)
![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)
![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B2694262.png)
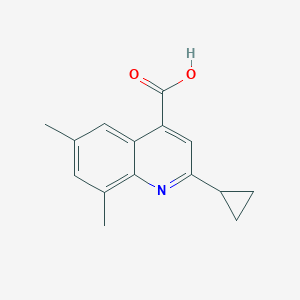
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2694267.png)
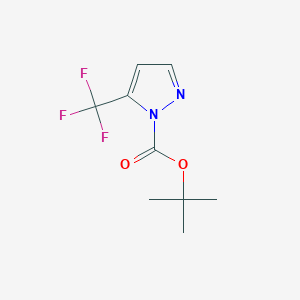
![5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)
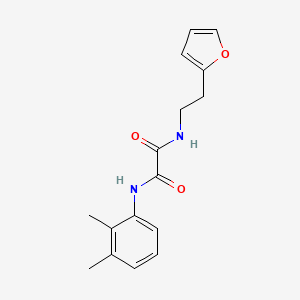
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide](/img/structure/B2694276.png)
